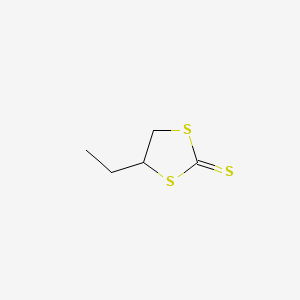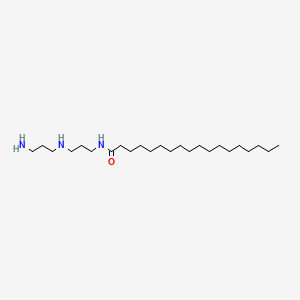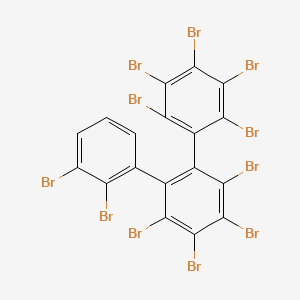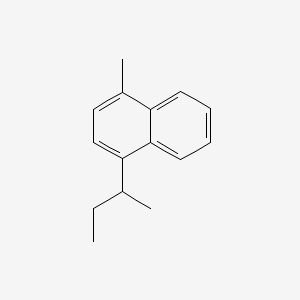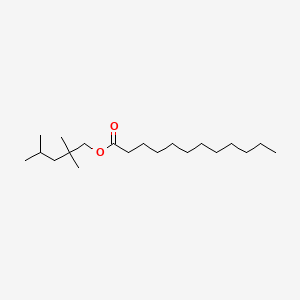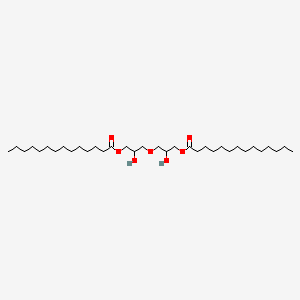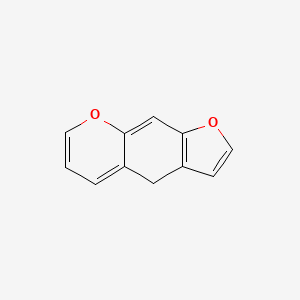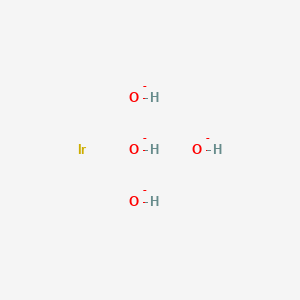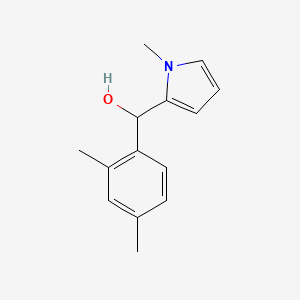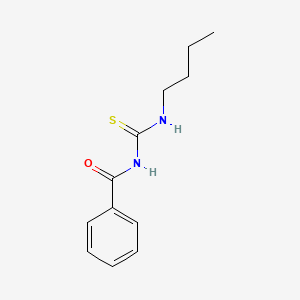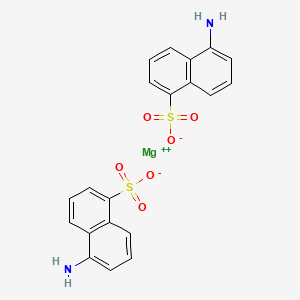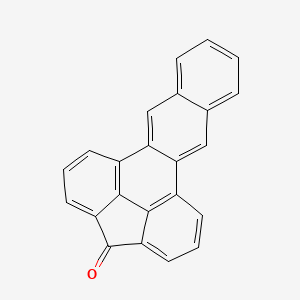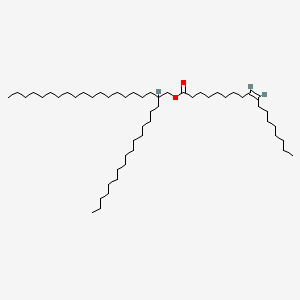
(1Z)-2-Diazonio-3-methoxy-3-oxo-1-phenylprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 19798 is a chemical compound known for its applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of NSC 19798 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 19798 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of NSC 19798, while reduction reactions may produce reduced derivatives.
Applications De Recherche Scientifique
NSC 19798 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: It is studied for its potential medicinal properties and its use in the development of new drugs.
Industry: It is used in various industrial processes, including the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 19798 involves its interaction with specific molecular targets and pathways in biological systems. The exact mechanism of action may vary depending on the specific application and the biological system being studied. Generally, it may involve binding to specific receptors or enzymes, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
NSC 19798 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its anticancer properties and its ability to inhibit topoisomerase I.
NSC 725776 (Indimitecan): Another topoisomerase I inhibitor with potential anticancer activity.
NSC 724998 (Indotecan): Similar to NSC 725776, it is also a topoisomerase I inhibitor with anticancer properties.
NSC 19798 is unique in its specific chemical structure and properties, which may offer distinct advantages in certain applications compared to these similar compounds.
Propriétés
Numéro CAS |
1807-69-8 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
methyl 2-diazo-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(12-11)9(13)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
NBCDTBRUCMPAJE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=[N+]=[N-])C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


